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Compound of Interest

Compound Name: 2,5-Dimethylcyclohexanol

Cat. No.: B1361072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylcyclohexanol (C₈H₁₆O, Molar Mass: 128.21 g/mol ), a saturated cyclic alcohol. Due

to the presence of three stereocenters, 2,5-Dimethylcyclohexanol can exist as multiple

stereoisomers (cis/trans diastereomers and enantiomers), which can influence their

spectroscopic properties. This document summarizes available mass spectrometry and infrared

spectroscopy data and provides expected ranges for nuclear magnetic resonance signals

based on established principles. Detailed experimental protocols for acquiring this data are

also presented.

Mass Spectrometry (MS)
Mass spectrometry of 2,5-Dimethylcyclohexanol, typically performed using a Gas

Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI), results in a

characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z of 128,

though it may be weak or absent in the spectra of alcohols.[1] Common fragmentation patterns

for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group)

and dehydration (loss of a water molecule).

Table 1: Key Mass Spectral Data for 2,5-Dimethylcyclohexanol
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Mass-to-Charge Ratio
(m/z)

Proposed Fragment Ion Notes

128 [C₈H₁₆O]⁺ Molecular Ion (M⁺)

113 [M - CH₃]⁺ Loss of a methyl group

110 [M - H₂O]⁺ Dehydration, loss of water

95 [C₇H₁₁]⁺
Loss of water and a methyl

group

81 [C₆H₉]⁺ Further fragmentation

71 [C₅H₁₁]⁺ or [C₄H₇O]⁺
Alpha-cleavage or other

fragmentation

55 [C₄H₇]⁺
Common fragment in cyclic

systems

Note: The relative intensities of these peaks can vary depending on the specific isomer and the

mass spectrometer conditions.

Infrared (IR) Spectroscopy
The infrared spectrum of 2,5-Dimethylcyclohexanol displays characteristic absorption bands

corresponding to its functional groups. The most prominent feature is the broad O-H stretching

vibration, indicative of the hydroxyl group and intermolecular hydrogen bonding.

Table 2: Infrared Spectroscopy Data for 2,5-Dimethylcyclohexanol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3360 (broad) O-H stretch Alcohol (-OH)

2950-2850 C-H stretch Alkane (C-H)

1465 C-H bend Alkane (-CH₂-)

1375 C-H bend Alkane (-CH₃)

~1050 C-O stretch Secondary Alcohol (C-O)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1361072?utm_src=pdf-body
https://www.benchchem.com/product/b1361072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data obtained from the NIST WebBook for the gas-phase IR spectrum of 2,5-
Dimethylcyclohexanol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR data for specific isomers of 2,5-
Dimethylcyclohexanol are not readily available in public spectral databases. However,

expected chemical shift ranges can be predicted based on the molecular structure and data

from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2,5-Dimethylcyclohexanol is expected to be complex due to the

number of non-equivalent protons and potential for overlapping signals. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen atom and the stereochemical

environment.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for 2,5-Dimethylcyclohexanol

Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity

-OH 1.0 - 5.0 Singlet (broad)

H-C1 (-CHOH) 3.2 - 4.0 Multiplet

-CH₂- (ring) 1.0 - 2.0 Multiplets

-CH- (ring) 1.0 - 2.0 Multiplets

-CH₃ 0.8 - 1.2 Doublet

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The

carbon attached to the hydroxyl group will be the most downfield-shifted among the sp³

carbons.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for 2,5-Dimethylcyclohexanol
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Carbon Type Expected Chemical Shift (δ, ppm)

C1 (-CHOH) 65 - 75

Ring -CH₂- 20 - 40

Ring -CH- 30 - 50

-CH₃ 15 - 25

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A MSD, or a similar

system, is suitable.

Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness), is typically used for the separation of terpene alcohols.

Sample Preparation: Prepare a dilute solution of 2,5-Dimethylcyclohexanol (e.g., 10-100

µg/mL) in a volatile organic solvent like dichloromethane or hexane.

GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 20:1

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: Scan from m/z 40 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent, equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: For a liquid sample like 2,5-Dimethylcyclohexanol, a small drop can

be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between

two KBr or NaCl plates.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer, or a similar high-field NMR

instrument.

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylcyclohexanol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1361072?utm_src=pdf-body
https://www.benchchem.com/product/b1361072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: A standard single-pulse experiment (zg30).

Spectral Width: ~12 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 scans

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (zgpg30).

Spectral Width: ~220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

unknown alcohol like 2,5-Dimethylcyclohexanol.
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Caption: Workflow for the spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,5-Dimethylcyclohexanol [webbook.nist.gov]

2. 2,5-Dimethylcyclohexanol [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylcyclohexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1361072?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361072?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3809323&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3809323&Mask=80
https://www.benchchem.com/product/b1361072#spectroscopic-data-for-2-5-dimethylcyclohexanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1361072#spectroscopic-data-for-2-5-dimethylcyclohexanol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1361072#spectroscopic-data-for-2-5-
dimethylcyclohexanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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